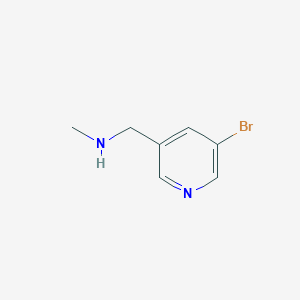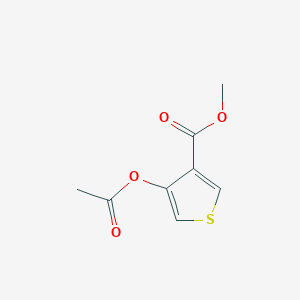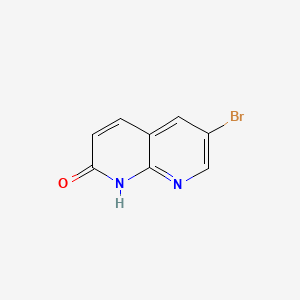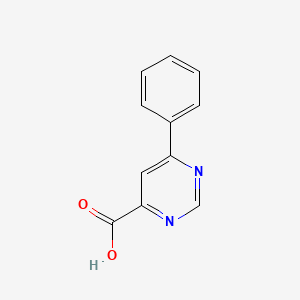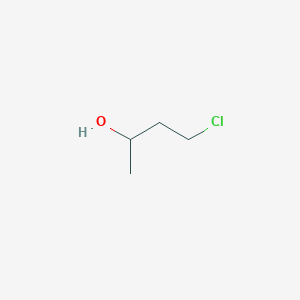
4-Chlorobutan-2-ol
Übersicht
Beschreibung
4-Chlorobutan-2-ol is a chemical compound that has been studied in various contexts, including its effects on protein denaturation and its potential use in synthesis and biological applications. While the provided papers do not directly discuss 4-Chlorobutan-2-ol, they do mention related compounds and their chemical behaviors, which can provide insights into the properties and reactions of 4-Chlorobutan-2-ol.
Synthesis Analysis
The synthesis of related chlorinated butanol compounds and their derivatives has been explored in several studies. For instance, 4-chlorobutanal acetal was synthesized from γ-butyrolactone through a series of reactions including ring-opening, halogenation, catalytic hydrogenation, and acetalization, achieving a total yield of 46.6% . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Chlorobutan-2-ol.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chlorobutan-2-ol has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was elucidated, revealing a Z conformation about the C=C bond . This level of structural detail is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Chemical reactions involving chlorinated butanol derivatives have been studied, such as the [2+2] cycloaddition with radical 1,4-addition to access functionalized cyclobuta[a]naphthalen-4-ols . Additionally, the interaction of 4-chlorobutan-1-ol with ribonuclease A was shown to induce unusual reversible and irreversible thermal unfolding of the protein . These findings indicate that chlorinated butanol derivatives can participate in complex chemical reactions and interact with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butanol derivatives can be inferred from studies on similar compounds. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques . The presence of a chloro substituent in butanol derivatives is likely to influence properties such as boiling point, solubility, and reactivity.
Wissenschaftliche Forschungsanwendungen
Thermal Unfolding of Proteins
- Thermal Denaturation of Ribonuclease A : 4-Chlorobutanol influences the thermal denaturation of ribonuclease A. It induces reversible thermal transitions at specific concentrations, altering the protein's conformation and unfolding temperature. This effect aids in understanding protein stability and the mechanism of denaturation (Mehta, Kundu, & Kishore, 2004).
- Cytochrome c Thermal Unfolding : 4-Chlorobutanol affects the thermal unfolding of cytochrome c. At various concentrations, it causes reversible or irreversible transitions, providing insights into protein folding and stability mechanisms (Mehta, Kundu, & Kishore, 2003).
Molecular Structure and Conformation
- Conformational Composition Study : Gas-phase electron diffraction and ab initio molecular orbital calculations on 2-chlorobutane, a related compound, reveal its molecular structure and conformational composition, aiding in the understanding of similar molecules (Aarset, Hagen, & Stōlevik, 2001).
Environmental Implications
- Identification in Drinking Water : 4-Chlorobutan-2-ol has been identified as a potential disinfection by-product in treated drinking water. Understanding its formation and presence is crucial for water treatment and quality control (Jobst et al., 2011).
Photocatalysis and Decomposition
- Degradation of Organic Pollutants : Research on the degradation of 4-chloro 2-aminophenol using microwave and photocatalysis methods sheds light on the potential use of 4-Chlorobutan-2-ol in environmental cleanup and pollution control (Barik, Kulkarni, & Gogate, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMIPCJUTXDZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499975 | |
| Record name | 4-Chlorobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutan-2-ol | |
CAS RN |
2203-34-1 | |
| Record name | 4-Chlorobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



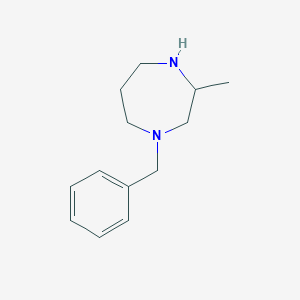
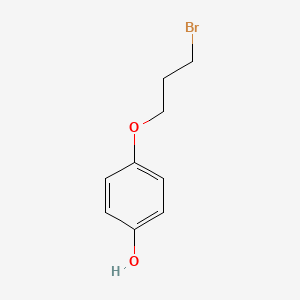
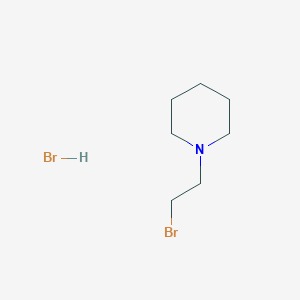
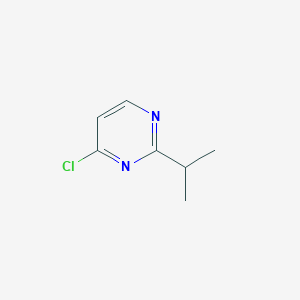
![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)

